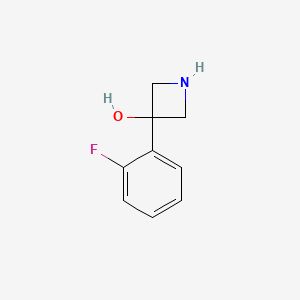

3-(2-Fluorophenyl)azetidin-3-ol

Description

3-(2-Fluorophenyl)azetidin-3-ol is a fluorinated azetidine derivative characterized by a three-membered azetidine ring bearing a hydroxyl group and a 2-fluorophenyl substituent at the 3-position. The azetidine scaffold is notable for its conformational rigidity, which can enhance binding specificity in drug design. The fluorine atom at the 2-position of the phenyl ring likely influences electronic properties and metabolic stability, common features in bioactive molecules .

Properties

IUPAC Name |

3-(2-fluorophenyl)azetidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c10-8-4-2-1-3-7(8)9(12)5-11-6-9/h1-4,11-12H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGAARTMFCWICPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C2=CC=CC=C2F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluorophenyl)azetidin-3-ol typically involves the reaction of 2-fluorobenzylamine with an appropriate azetidinone precursor. One common method includes the cyclization of 2-fluorobenzylamine with chloroacetyl chloride, followed by reduction to yield the desired azetidin-3-ol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Fluorophenyl)azetidin-3-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines .

Scientific Research Applications

3-(2-Fluorophenyl)azetidin-3-ol has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: It is utilized in the production of fine chemicals and as an intermediate in various industrial processes

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity, making it a potent inhibitor or modulator of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers of Fluorophenyl Substituents

Variations in the fluorine substituent’s position on the phenyl ring significantly alter physicochemical and biological properties:

Key Observations :

- Lipophilicity: Methoxy-substituted derivatives (e.g., CAS 1388052-29-6) show increased lipophilicity compared to non-methoxy analogues, which could improve membrane permeability .

Functional Group Modifications on the Azetidine Ring

Azetidin-3-ol vs. Azetidin-2-one Derivatives

Azetidin-2-ones (β-lactams) are structurally distinct due to their carbonyl group, which replaces the hydroxyl in azetidin-3-ols:

Comparison :

- Reactivity : Azetidin-2-ones are more electrophilic due to the lactam ring, making them prone to nucleophilic attack, whereas azetidin-3-ols are less reactive .

- Bioactivity : Azetidin-2-ones (e.g., 3,3-difluoro derivatives) have demonstrated anticancer activity, while azetidin-3-ols are less studied but may target neurological pathways .

Substituent Variations on the Phenyl Ring

Methoxy and Halogen Additions

- 4-(4-Fluorophenyl)-3,3-dimethyl-1-[3-(methylsulfonyl)phenyl]azetidin-2-one (Compound 44) : The methylsulfonyl group enhances solubility and may improve pharmacokinetics .

Heterocyclic Modifications

Salt Forms and Solubility

Biological Activity

3-(2-Fluorophenyl)azetidin-3-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₁FNO, characterized by an azetidine ring and a fluorophenyl substituent. The presence of the fluorine atom enhances the compound's pharmacological properties, affecting its reactivity and interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The fluorophenyl group significantly increases its binding affinity, allowing it to act as a potent inhibitor or modulator in various biological pathways. This makes it valuable for research into enzyme inhibitors and receptor ligands.

Biological Activities

Research indicates that this compound exhibits several biological activities, making it a candidate for drug development:

- Antitumor Activity : Studies have shown that analogs of azetidine-containing compounds can exhibit substantial antiproliferative effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the low nanomolar range against A549 (lung cancer) and HCT116 (colon cancer) cell lines .

- Enzyme Inhibition : The compound is investigated for its potential as an enzyme inhibitor, particularly in pathways relevant to cancer progression and other diseases .

- Receptor Modulation : It has been noted for its ability to modulate receptor activity, which could be beneficial in developing therapeutics targeting specific signaling pathways involved in various diseases.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other azetidine derivatives:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| 3-(2-Chlorophenyl)azetidin-3-ol | Contains a chlorine substituent | Different binding properties due to chlorine |

| 3-(2-Bromophenyl)azetidin-3-ol | Contains a bromine substituent | Varies in reactivity compared to fluorine |

| 1-(4-Fluorophenyl)azetidin-3-ol | Substituted at the nitrogen position | Potentially different pharmacokinetics |

This table illustrates how variations in substituents influence biological activity and chemical properties, emphasizing the unique role of the fluorine atom in enhancing efficacy and selectivity in drug development.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various therapeutic contexts:

- Cancer Research : In vitro studies demonstrated that derivatives containing the azetidine structure exhibit moderate to excellent antiproliferative activities against several cancer cell lines. For example, one derivative showed an IC50 value of 2.2 nM against A549 cells, indicating strong potential as an anticancer agent .

- Mechanistic Insights : Research focused on understanding the molecular interactions between this compound and target proteins has revealed insights into its inhibitory effects on critical pathways involved in tumorigenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.